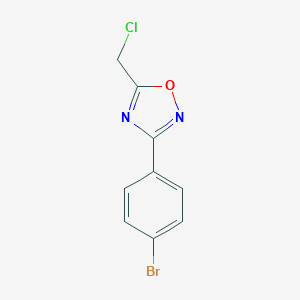

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGZOSPLOUPRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550008 | |

| Record name | 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-42-2 | |

| Record name | 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic analysis (NMR, IR, Mass Spec) of 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, the 1,2,4-oxadiazole scaffold is a privileged structure, serving as a bioisosteric replacement for ester and amide functionalities, which enhances metabolic stability and modulates physicochemical properties.[1] The title compound, this compound, is a key synthetic intermediate, combining the reactive chloromethyl group—a handle for further chemical elaboration—with the pharmacologically relevant bromophenyl moiety.

The unambiguous confirmation of the structure and purity of such intermediates is a non-negotiable cornerstone of any research and development pipeline. A multi-technique spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provides a holistic and definitive characterization. This guide offers a detailed examination of the expected spectroscopic data for this compound, grounded in first principles and supported by empirical data from related structures. We will not only present the data but also delve into the causality behind the expected spectral features, providing the field-proven insights necessary for researchers to confidently interpret their own results.

Molecular Structure Overview

A clear understanding of the molecule's connectivity is essential before delving into its spectroscopic signatures.

Caption: Molecular structure of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight and obtaining crucial information about a molecule's elemental composition and structural fragments. For this compound, Electron Ionization (EI) is a common and effective method.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or dichloromethane (approx. 1 mg/mL).

-

Injection: A small volume (1-2 µL) is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.

-

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Data Interpretation: Molecular Ion and Isotopic Pattern

The molecular formula is C₉H₆BrClN₂O.[2] A key feature in the mass spectrum will be the unique isotopic signature conferred by the two halogen atoms, bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragment containing both halogens.

-

M⁺: A peak corresponding to the molecule with the most abundant isotopes (C₉H₆⁷⁹Br³⁵ClN₂O).

-

[M+2]⁺: A peak two mass units higher, resulting from the presence of either ⁸¹Br or ³⁷Cl. This peak will be very intense, nearly equal in height to the M⁺ peak.

-

[M+4]⁺: A peak four mass units higher, from the presence of both ⁸¹Br and ³⁷Cl.

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Identity | Notes |

|---|---|---|

| 272/274/276 | [C₉H₆BrClN₂O]⁺ | Molecular ion cluster (M, M+2, M+4). The relative intensity of ~100:125:30 is a hallmark of a BrCl-containing compound. |

| 223/225 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. The remaining Br isotope pattern is visible. |

| 183/185 | [C₇H₄BrN]⁺ or [C₆H₄BrCO]⁺ | Fragmentation of the oxadiazole ring.[3][4] |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 76 | [C₆H₄]⁺ | Phenyl cation after loss of bromine. |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |

Plausible Fragmentation Pathway

The 70 eV ionization energy will break the weakest bonds first. The fragmentation cascade is a logical process that helps piece together the molecular structure.

Caption: Key fragmentation steps for the title compound under EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). No extensive sample preparation like KBr pelleting is required.

-

Analysis: The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample. Specific frequencies are absorbed, and the resulting spectrum of absorbance vs. wavenumber is recorded.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum will be dominated by signals from the aromatic ring and the oxadiazole core. The presence of halogen atoms is also confirmed, although their signals can be in the fingerprint region and less distinct.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Reference |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic for sp² C-H bonds. |

| 1610-1580 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl ring. |

| 1575-1550 | C=N Stretch | 1,2,4-Oxadiazole | A key indicator of the heterocyclic ring structure.[5] |

| 1480-1460 | C=C Stretch | Aromatic Ring | Further confirmation of the phenyl group. |

| 1250-1200 | =C-O-C Stretch | 1,2,4-Oxadiazole | Asymmetric stretch within the oxadiazole ring.[5] |

| 1100-1000 | C-Br Stretch | Aryl-Bromide | Strong absorption confirming the bromophenyl moiety. |

| 900-800 | C-H Bend | Aromatic C-H | Out-of-plane bending. The pattern (often a strong peak around 830 cm⁻¹) is indicative of 1,4-disubstitution. |

| 800-700 | C-Cl Stretch | Alkyl-Chloride | Confirms the presence of the chloromethyl group.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7][8] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Instrumentation: The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is used to ensure each unique carbon appears as a singlet, simplifying the spectrum.

Data Interpretation: ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with two distinct regions corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.5-8.0 ppm): The 4-bromophenyl group will exhibit a classic AA'BB' splitting pattern, which often appears as two distinct doublets due to the magnetic inequivalence of the protons ortho and meta to the oxadiazole ring. The protons ortho to the electron-withdrawing oxadiazole ring will be further downfield than those ortho to the bromine atom.

-

Aliphatic Region (δ 4.5-5.0 ppm): The two protons of the chloromethyl (-CH₂Cl) group are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet. The downfield shift is due to the strong deshielding effect of the adjacent electronegative chlorine atom and the oxadiazole ring.

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Oxadiazole Carbons (δ 165-180 ppm): Two distinct signals are expected for the C3 and C5 carbons of the oxadiazole ring. These are significantly downfield due to their sp² hybridization and attachment to electronegative nitrogen and oxygen atoms. Based on data from similar structures, the C5 carbon (attached to -CH₂Cl) is expected to be further downfield than the C3 carbon (attached to the phenyl ring).[7]

-

Aromatic Carbons (δ 120-140 ppm): Four signals are expected for the bromophenyl ring: the ipso-carbon attached to the oxadiazole, the two equivalent ortho-carbons, the two equivalent meta-carbons, and the ipso-carbon attached to bromine.

-

Aliphatic Carbon (δ 30-40 ppm): A single signal is expected for the chloromethyl carbon (-CH₂Cl). Its chemical shift is influenced by the attached chlorine atom.[7]

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Reference |

|---|---|---|---|---|---|

| ¹H | ~7.95 | Doublet | 2H | Ar-H (ortho to oxadiazole) | Deshielded by the electron-withdrawing oxadiazole ring.[7] |

| ¹H | ~7.65 | Doublet | 2H | Ar-H (ortho to Br) | Standard aromatic region for a bromophenyl group. |

| ¹H | ~4.85 | Singlet | 2H | -CH₂Cl | Deshielded by adjacent Cl and oxadiazole ring. |

| ¹³C | ~178 | Singlet | - | C5 (Oxadiazole) | Highly deshielded sp² carbon in a heterocyclic ring.[7][8] |

| ¹³C | ~168 | Singlet | - | C3 (Oxadiazole) | Highly deshielded sp² carbon in a heterocyclic ring.[7][8] |

| ¹³C | ~132 | Singlet | - | Ar-C (meta to oxadiazole) | Aromatic carbon ortho to bromine. |

| ¹³C | ~129 | Singlet | - | Ar-C (ortho to oxadiazole) | Aromatic carbon meta to bromine. |

| ¹³C | ~127 | Singlet | - | Ar-C (ipso to Br) | Carbon directly attached to bromine. |

| ¹³C | ~125 | Singlet | - | Ar-C (ipso to oxadiazole) | Quaternary carbon, often of lower intensity. |

| ¹³C | ~34 | Singlet | - | -CH₂Cl | Aliphatic carbon attached to an electronegative atom.[7] |

Conclusion

The synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. Mass spectrometry confirms the molecular weight and elemental composition (C, H, Br, Cl, N, O), with the characteristic isotopic pattern of bromine and chlorine serving as a definitive fingerprint. IR spectroscopy validates the presence of key functional groups, including the aromatic ring, the C-Cl bond, and the core oxadiazole heterocycle. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the precise connectivity and substitution patterns of the molecule. This rigorous, multi-faceted analytical approach is indispensable for ensuring the quality and identity of critical chemical intermediates in research and industry.

References

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry. [Link]

-

Beilstein Journals. Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles.[Link]

-

ResearchGate. Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.[Link]

-

ResearchGate. FTIR spectra of the three oxadiazole derivatives.[Link]

-

Wiley. 1,2,4-Oxadiazole, methanediol derivative - SpectraBase.[Link]

- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

Gaonkar, S. L. Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles.[Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.[Link]

-

ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.[Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

Trans Tech Publications Ltd. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.[Link]

-

Hindawi. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.[Link]

-

MDPI. (2019). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.[Link]

-

National Center for Biotechnology Information. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners.[Link]

-

ResearchGate. (2016). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway.[Link]

-

ResearchGate. 1H NMR spectrum of compound 4.[Link]

-

National Center for Biotechnology Information. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. PubChem Compound Summary for CID 302157. [Link]

-

National Center for Biotechnology Information. 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. PubChem Compound Summary for CID 874760. [Link]

-

PubChemLite. 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.[Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation.[Link]

-

Wiley. 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole - SpectraBase.[Link]

-

MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides.[Link]

-

ResearchGate. (2018). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines.[Link]

-

ResearchGate. Possible fragmentation pattern of 4H-1,3,5-oxadiazines 4.[Link]

-

R Discovery. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles.[Link]

-

Wiley. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.[Link]

Sources

- 1. ijper.org [ijper.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalspub.com [journalspub.com]

- 6. mdpi.com [mdpi.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Crystal Structure Determination of 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

This guide provides a comprehensive, field-proven methodology for the crystal structure determination of the novel compound 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole. The protocols and insights detailed herein are curated for researchers, scientists, and professionals in drug development, aiming to bridge the gap between theoretical knowledge and practical application in structural chemistry.

Introduction: The Significance of Structural Elucidation

The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its bioisosteric properties and a wide spectrum of biological activities.[1] Derivatives of 1,2,4-oxadiazole have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The specific compound, this compound, with its reactive chloromethyl group and the presence of a bromine atom, presents a unique scaffold for further chemical modification and potential pharmacological activity.

The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is paramount. This structural data provides invaluable insights into intermolecular interactions, conformational preferences, and the overall molecular architecture, which are critical for understanding structure-activity relationships (SAR) and rational drug design.

Part 1: Synthesis and Purification

A robust and scalable synthetic route is the foundational step for obtaining high-purity material suitable for crystallization. For the target compound, a well-established method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be employed.[5]

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of a commercially available amidoxime with a suitable carboxylic acid derivative.

Step-by-step Protocol:

-

Amidoxime Formation: The synthesis begins with the conversion of 4-bromobenzonitrile to 4-bromobenzamidoxime. This is typically achieved by reacting the nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine.

-

Cyclization Reaction: The 4-bromobenzamidoxime is then reacted with chloroacetic acid or its more reactive derivative, chloroacetyl chloride, to form the 1,2,4-oxadiazole ring. The use of a coupling agent like carbonyldiimidazole (CDI) or a dehydrating agent is often necessary to facilitate the cyclization.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The purity of the final compound should be assessed by NMR spectroscopy and mass spectrometry.

Part 2: Single Crystal Growth: The Art and Science

The growth of a high-quality single crystal is often the most challenging step in structure determination.[6][7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.

Experimental Workflow for Crystallization

Caption: A generalized workflow for the crystallization of small organic molecules.

Detailed Crystallization Protocols

Several methods should be attempted in parallel to maximize the chances of obtaining suitable crystals.[8]

1. Slow Evaporation:

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) to create a nearly saturated solution.

-

Filter the solution through a syringe filter to remove any particulate matter.[9]

-

Loosely cap the vial and store it in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks.[7]

2. Vapor Diffusion:

-

This is often the most successful method for small quantities of material.[7]

-

Prepare a saturated solution of the compound in a "good" solvent (e.g., dichloromethane).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., pentane or hexane).

-

The anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[10]

3. Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Ensure all the solid has dissolved.

-

Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C). The gradual decrease in solubility upon cooling can induce crystallization.

Part 3: X-ray Diffraction and Structure Determination

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

Data Collection and Refinement Workflow

Caption: The workflow for single-crystal X-ray diffraction and structure refinement.

Step-by-step Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected.

-

Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.

-

Structure Solution: The phase problem is solved using direct methods to obtain an initial electron density map.

-

Structure Refinement: The initial structural model is refined against the experimental data. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using crystallographic software to check for any inconsistencies or errors.

Part 4: Expected Results and Discussion

While a specific crystal structure for this compound is not yet published, we can anticipate the type of data that would be generated.

Crystallographic Data Table (Hypothetical)

| Parameter | Value |

| Chemical Formula | C₉H₆BrClN₂O |

| Formula Weight | 273.52 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Expected Value] |

| b (Å) | [Expected Value] |

| c (Å) | [Expected Value] |

| α (°) | 90 |

| β (°) | [Expected Value] |

| γ (°) | 90 |

| Volume (ų) | [Expected Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Expected Value] |

| Absorption Coefficient (mm⁻¹) | [Expected Value] |

| F(000) | [Expected Value] |

| Crystal Size (mm³) | [Expected Value] |

| θ range for data collection (°) | [Expected Value] |

| Reflections collected | [Expected Value] |

| Independent reflections | [Expected Value] |

| R_int | [Expected Value] |

| Goodness-of-fit on F² | [Expected Value] |

| Final R indices [I > 2σ(I)] | R₁ = [Expected Value], wR₂ = [Expected Value] |

| R indices (all data) | R₁ = [Expected Value], wR₂ = [Expected Value] |

Structural Insights

The crystal structure would reveal key details such as:

-

Molecular Conformation: The planarity of the 1,2,4-oxadiazole ring and the dihedral angle between the oxadiazole and the 4-bromophenyl ring.

-

Intermolecular Interactions: The presence of any hydrogen bonds, halogen bonds (involving the bromine and chlorine atoms), or π-π stacking interactions. These interactions are crucial for understanding the crystal packing and the solid-state properties of the compound.

-

Bond Lengths and Angles: Comparison of the experimentally determined bond lengths and angles with theoretical values can provide insights into the electronic structure of the molecule.

Conclusion

The determination of the crystal structure of this compound is a critical step in advancing its potential as a lead compound in drug discovery. This guide provides a comprehensive framework, from synthesis to structural refinement, grounded in established scientific principles. The resulting structural data will undoubtedly fuel further research into the chemical and biological properties of this promising class of compounds.

References

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijper.org [ijper.org]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole. As a member of the 1,2,4-oxadiazole class, this molecule holds significant interest for medicinal chemistry and drug discovery due to the established role of the oxadiazole scaffold as a bioisostere for ester and amide functionalities, contributing to improved metabolic stability and diverse biological activities. This document details the compound's structural and physical characteristics, provides a validated synthesis protocol, and outlines its key spectral data for unambiguous identification. The reactivity of the crucial 5-(chloromethyl) group, a key site for synthetic elaboration, is also discussed, offering insights for its application as a versatile building block in the design of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. The stability of the oxadiazole ring to metabolic degradation makes it an attractive bioisosteric replacement for labile ester and amide groups, often leading to improved pharmacokinetic properties.[1] Derivatives of 1,2,4-oxadiazoles have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[2]

The subject of this guide, this compound, is a bifunctional molecule. The 3-(4-bromophenyl) substituent provides a handle for modifications via cross-coupling reactions, while the 5-(chloromethyl) group serves as a reactive electrophile for the introduction of various nucleophiles, allowing for the construction of diverse molecular libraries for biological screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from reaction conditions to formulation.

Structural and General Properties

The structural and key physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 110704-42-2 | [3] |

| Molecular Formula | C₉H₆BrClN₂O | [3] |

| Molecular Weight | 273.51 g/mol | [3] |

| Appearance | White to off-white solid (typical) | General Observation |

| Melting Point | 108-110 °C | [4] |

Solubility

Quantitative solubility data for this compound in various solvents is not extensively reported in the literature. However, based on its chemical structure—a largely nonpolar aromatic system with a polar oxadiazole core—it is expected to exhibit good solubility in common organic solvents such as:

-

Dichloromethane (DCM)

-

Chloroform (CHCl₃)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Acetone

-

Acetonitrile (ACN)

It is anticipated to have poor solubility in water and nonpolar aliphatic hydrocarbons like hexane.

Synthesis and Characterization

The synthesis of this compound is a well-established procedure, typically involving a two-step process from the corresponding benzonitrile.

Synthetic Pathway

The synthesis proceeds via the formation of an intermediate amidoxime, which is then cyclized with an appropriate acylating agent.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 3-(p-substituted-phenyl)-5-(chloromethyl)-1,2,4-oxadiazoles.[2]

Step 1: Synthesis of 4-Bromobenzamidoxime

-

To a solution of 4-bromobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford 4-bromobenzamidoxime.

Step 2: Synthesis of this compound

-

Suspend the 4-bromobenzamidoxime in a suitable aprotic solvent, such as toluene or benzene.[2]

-

Add chloroacetyl chloride dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with a dilute aqueous base (e.g., sodium bicarbonate solution) and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Spectral Characterization

The structural identity of this compound is confirmed by spectroscopic methods. The following data are representative of the expected spectral features.

3.3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

7.95 (d, J = 8.6 Hz, 2H): Aromatic protons ortho to the oxadiazole ring.

-

7.65 (d, J = 8.6 Hz, 2H): Aromatic protons meta to the oxadiazole ring.

-

4.85 (s, 2H): Methylene protons of the chloromethyl group.

-

3.3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

-

173.5: C5 carbon of the oxadiazole ring.

-

168.0: C3 carbon of the oxadiazole ring.

-

132.5 (2C): Aromatic CH carbons.

-

128.8 (2C): Aromatic CH carbons.

-

126.0: Aromatic quaternary carbon attached to the oxadiazole ring.

-

125.5: Aromatic quaternary carbon attached to the bromine atom.

-

35.0: Methylene carbon of the chloromethyl group.

-

3.3.3. Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹):

-

~3100: Aromatic C-H stretching.

-

~1610, 1580, 1480: Aromatic C=C stretching vibrations.

-

~1560: C=N stretching of the oxadiazole ring.

-

~1400, 1350: In-plane C-H bending.

-

~1070, 1010: C-O and C-N stretching vibrations within the oxadiazole ring.

-

~830: Para-substituted benzene C-H out-of-plane bending.

-

~750: C-Cl stretching.

-

Note: The spectral data provided are predicted based on the analysis of closely related structures found in the literature and standard chemical shift/frequency tables. The exact values may vary slightly depending on the experimental conditions.[5]

Reactivity and Synthetic Applications

The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, providing a convenient route to a variety of 5-substituted-1,2,4-oxadiazole derivatives.

Caption: General scheme for nucleophilic substitution at the 5-(chloromethyl) position.

Common nucleophiles and the resulting products include:

-

Azides (e.g., NaN₃): Leading to the formation of 5-(azidomethyl) derivatives, which can be further transformed into amines or triazoles.

-

Thiols (R-SH) and Thiolates (RS⁻): Yielding thioether derivatives.

-

Amines (R₂NH): Forming 5-(aminomethyl) compounds.

-

Cyanide (e.g., KCN): Producing the corresponding acetonitrile derivative.[2]

-

Phenoxides (ArO⁻): Resulting in the formation of aryloxymethyl ethers.

The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like DMF, DMSO, and acetonitrile often being employed.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.

-

Fire Safety: The compound is a solid, and standard fire-extinguishing media can be used.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and materials science. Its well-defined physicochemical properties, established synthetic route, and the predictable reactivity of its chloromethyl group make it an ideal starting material for the synthesis of diverse libraries of novel compounds. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Sağırlı, A., & Dürüst, Y. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3011–3017. [Link]

-

Sağırlı, A., & Dürüst, Y. (2018). Supporting Information for: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14. [Link]

-

Gong, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5773. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] Its metabolic stability, attributed to the thermal and chemical resistance of the oxadiazole ring, and its ability to act as a bioisostere for esters and amides, make it an attractive core for the design of novel therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-oxadiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and potential as next-generation therapeutics.

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][6][7] Their mechanisms of action are diverse, targeting key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.

Targeting Receptor Tyrosine Kinases

Several 1,2,4-oxadiazole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling. For instance, certain derivatives have displayed potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. Docking studies have confirmed strong interactions between these compounds and the EGFR binding site, leading to significant cytotoxicity in cancer cell lines such as MCF-7 (breast cancer).[5]

Histone Deacetylase (HDAC) Inhibition

Another promising avenue for the anticancer activity of 1,2,4-oxadiazoles is the inhibition of histone deacetylases (HDACs). HDACs play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of cancer. Certain 1,2,4-oxadiazole-hydroxamate hybrids have been identified as potent HDAC inhibitors, inducing apoptosis, cell differentiation, and cell growth arrest in various cancer cell lines.[4][5]

Carbonic Anhydrase Inhibition

More recently, 1,2,4-oxadiazole-arylsulfonamides have been investigated as selective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX.[4][8] CAIX is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis. Inhibition of CAIX by these derivatives represents a targeted approach to cancer therapy.[8]

Cytotoxicity Data Summary

The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives against various human cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole hybrid | MCF-7 (Breast) | 0.34 ± 0.025 | [5] |

| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7 (Breast) | 0.68 ± 0.03 | [6] |

| A-549 (Lung) | 1.56 ± 0.061 | [6] | |

| A-375 (Melanoma) | 0.79 ± 0.033 | [6] | |

| 1,2,4-Oxadiazole-1,2,4-thiadiazole-pyrimidines | MCF-7 (Breast) | 0.22 ± 0.078 | [6] |

| A-549 (Lung) | 0.11 ± 0.051 | [6] | |

| Colo-205 (Colon) | 0.93 ± 0.043 | [6] | |

| A2780 (Ovarian) | 0.34 ± 0.056 | [6] | |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | MCF-7 (Breast) | 0.76 ± 0.044 | [7] |

| A549 (Lung) | 0.18 ± 0.019 | [7] | |

| DU145 (Prostate) | 1.13 ± 0.55 | [7] | |

| MDA MB-231 (Breast) | 0.93 ± 0.013 | [7] | |

| 1,2,4-Oxadiazole-benzothiazole | CaCo-2 (Colon) | 4.96 | [9] |

| DLD1 (Colorectal) | 0.35 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

Caption: Workflow of the MTT assay for determining the cytotoxicity of 1,2,4-oxadiazole derivatives.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. 1,2,4-Oxadiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[10]

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Certain 1,2,4-oxadiazole analogs of resveratrol have been shown to potently inhibit NF-κB activation, surpassing the activity of resveratrol itself.[10] This inhibition leads to a significant reduction in the release of pro-inflammatory cytokines.[10]

Signaling Pathway:

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,4-Oxadiazole derivatives have emerged as a promising class of antimicrobials with activity against a range of pathogens.[6][11]

Antibacterial Activity

These compounds have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the 1,2,4-oxadiazole core are crucial for antibacterial potency.[12][15] Some derivatives have also demonstrated synergistic effects with existing antibiotics like oxacillin, restoring its activity against resistant strains.[14]

Antifungal and Antitubercular Activities

In addition to their antibacterial properties, 1,2,4-oxadiazole derivatives have been reported to possess antifungal and antitubercular activities.[1][11] The presence of electron-withdrawing groups and halogens on the phenyl ring of some derivatives has been associated with good anti-tubercular activity.[11]

Antimicrobial Data Summary

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 1,2,4-Oxadiazole derivatives | Staphylococcus aureus | ≤8 | [12] |

| 1,2,4-Oxadiazole-cinnamic acid derivatives | Mycobacterium tuberculosis H37Ra | 8.45 | [11] |

| 3,5-diphenyl-1,2,4-oxadiazoles | Staphylococcus aureus | 0.15 | [11] |

| Escherichia coli | 0.05 | [11] | |

| Candida albicans | 12.5 | [11] |

Antiparasitic and Antiviral Activities: Expanding the Therapeutic Horizon

The therapeutic potential of 1,2,4-oxadiazole derivatives extends to the treatment of parasitic and viral infections.

Antiparasitic Activity

Several 1,2,4-oxadiazole derivatives have shown promising activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.[16][17] Computational studies have suggested that these compounds may interact with key parasitic enzymes like cruzain and trypanothione reductase.[17]

Antiviral Activity

Recent studies have highlighted the antiviral potential of 1,2,4-oxadiazole derivatives, particularly against viruses of the Flaviviridae family.[18] One derivative, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d), has demonstrated potent antiviral activity against Zika virus (ZIKV), dengue virus, and Japanese encephalitis virus.[18] This suggests that the 1,2,4-oxadiazole scaffold could be a valuable starting point for the development of broad-spectrum antiviral agents.[18]

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold has proven to be a remarkably versatile platform for the development of new therapeutic agents with a wide range of biological activities. The ability to readily modify the substituents at the C3 and C5 positions allows for the fine-tuning of their pharmacological properties and the exploration of vast chemical space.[3] Future research should focus on elucidating the precise molecular mechanisms of action for these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of 1,2,4-oxadiazole derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Polothi, R. et al. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules2020 , 25, 598. [Link]

-

Švajger, U. et al. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Biochimie2015 , 115, 125-135. [Link]

-

Kumar, A. & Bhatia, R. Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Pub Health2022 , 6(5), 555699. [Link]

-

Rani, N. & Sharma, A. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Indo Global Journal of Pharmaceutical Sciences2013 , 3(2), 97-110. [Link]

-

G, S. et al. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry2019 , 13, 133. [Link]

-

Tooker, A. et al. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters2015 , 25(15), 2948-2952. [Link]

-

Lima, C. H. S. et al. 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Journal of the Brazilian Chemical Society2018 , 29(5), 955-977. [Link]

-

Tooker, A. et al. Exploration of the Structure-Activity Relationship of 1,2,4-oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters2015 , 25(15), 2948-2952. [Link]

-

Wang, S. et al. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Drug Targeting2022 , 30(9), 935-947. [Link]

-

Saczewski, J. & Saczewski, F. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules2020 , 25(11), 2586. [Link]

-

Saczewski, J. & Saczewski, F. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules2020 , 25(11), 2586. [Link]

-

Sauerberg, P. et al. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry1998 , 41(24), 4378-4384. [Link]

-

Vaidya, A. et al. Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research2020 , 29, 1248-1264. [Link]

-

Singh, M. & Kumar, S. Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology2022 , 106(11), 3937-3953. [Link]

-

Saczewski, J. & Saczewski, F. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules2020 , 25(11), 2586. [Link]

-

Sharma, P. et al. A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmacy and Technology2025 , 18(4). [Link]

-

Eisentraeger, M. et al. Structure-activity relationship of oxadiazoles and allylic structures in the Ames test: An industry screening approach. Mutation Research/Genetic Toxicology and Environmental Mutagenesis2001 , 495(1-2), 1-18. [Link]

-

Lee, J. Y. et al. Discovery and synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections. Journal of Microbiology2022 , 60(5), 513-522. [Link]

-

Iannitelli, A. et al. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. Antibiotics2022 , 11(10), 1335. [Link]

-

de Albuquerque, T. R. et al. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences2023 , 24(13), 10836. [Link]

-

Tooker, A. et al. Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. Journal of Medicinal Chemistry2016 , 59(1), 137-145. [Link]

-

Kumar, S. et al. ANTIVIRAL PROPERTIES OF 1,3,4-OXADIAZOLE DERIVATIVES AGAINST SARS-2. International Journal of Advanced Research2025 , 13(04), 592-598. [Link]

-

Singh, M. & Kumar, S. Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology2022 , 106(11), 3937-3953. [Link]

-

Patel, K. et al. Antibacterial properties of a novel 1,2,4 oxadiazole. Journal of the Pennsylvania Academy of Science2023 , 97(1). [Link]

-

Kumar, R. et al. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of Heterocyclic Chemistry2022 , 59(3), 461-480. [Link]

-

Saczewski, J. & Saczewski, F. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules2020 , 25(11), 2586. [Link]

-

Al-Majedy, Y. K. et al. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Biomolecular Structure and Dynamics2024 , 1-19. [Link]

-

da Silva, A. R. P. et al. Antiparasitary and antiproliferative activities in vitro of a 1,2,4-oxadiazole derivative on Trypanosoma cruzi. Parasitology Research2022 , 121(7), 1937-1949. [Link]

-

Zhang, L. et al. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry2018 , 10(14), 1695-1704. [Link]

-

Lima, C. H. S. et al. 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Journal of the Brazilian Chemical Society2018 , 29(5), 955-977. [Link]

-

Martin, A. A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor2013 . [Link]

-

Wróbel, A. et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules2022 , 27(8), 2414. [Link]

-

Chaudhary, T. et al. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Current Organic Synthesis2024 , 21(8), 1014-1020. [Link]

-

Patel, K. et al. Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. Journal of Chemical and Pharmaceutical Research2011 , 3(2), 638-645. [Link]

-

Pace, V. & Holzer, W. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Advanced Heterocyclic Chemistry2019 , 127, 1-43. [Link]

-

Wróbel, A. et al. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules2021 , 26(24), 7633. [Link]

-

Singh, R. K. et al. Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Results in Chemistry2025 , 8, 101663. [Link]

-

Sharma, P. et al. Clinically used antibacterial and antiviral drugs having 1,3,4-oxadiazole ring. Journal of Molecular Structure2023 , 1277, 134863. [Link]

-

Švajger, U. et al. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Biochimie2015 , 115, 125-135. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Antiparasitary and antiproliferative activities in vitro of a 1,2,4-oxadiazole derivative on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of the novel compound, 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4][5][6][7] Understanding the precise MoA of this specific analog is paramount for its potential therapeutic development.

This document eschews a rigid template, instead presenting a logical, multi-pronged investigational workflow. We will progress from broad, unbiased screening to focused, hypothesis-driven validation, ensuring scientific rigor and trustworthiness at each stage.

Part 1: Foundational Assessment and Hypothesis Generation

Before embarking on complex MoA studies, a foundational understanding of the compound's general biological effects is essential. This initial phase aims to generate preliminary data that will inform the direction of more in-depth investigations.

Broad Spectrum Phenotypic Screening

The initial step is to assess the compound's impact across a panel of diverse human cancer cell lines. This provides insights into its potential therapeutic area and identifies sensitive and resistant cell lines, which can be invaluable for later comparative studies.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

-

Cell Line Selection: Choose a diverse panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, prostate, hematological).

-

Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Viability Assessment: Utilize a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue™ to determine cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

| DU-145 | Prostate Cancer | Experimental Value |

| K562 | Leukemia | Experimental Value |

Note: The IC50 values are placeholders for experimental data.

The results from this screen will guide the selection of appropriate cell models for subsequent, more detailed mechanistic studies.

Part 2: Unbiased Target Identification Strategies

With a confirmed cellular phenotype (e.g., anti-proliferative activity), the next critical phase is to identify the direct molecular target(s) of the compound. We will explore two complementary, unbiased approaches: a label-free method and an affinity-based method.

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for identifying drug-target engagement in a cellular context.[8][9][10][11] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[8][10]

Causality Behind Experimental Choice: CETSA is advantageous as it does not require modification of the compound, thus preserving its native bioactivity. It provides direct evidence of target engagement within the complex milieu of the cell.[9][11]

Experimental Workflow: CETSA

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: High-Throughput CETSA with Mass Spectrometry (MS)

-

Cell Treatment: Treat cultured cells (e.g., A549, if found to be sensitive) with this compound at a concentration of 10x its IC50 for 1-2 hours. Include a vehicle control (DMSO).

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

-

Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Sample Preparation for MS: Collect the soluble fractions, perform a tryptic digest, and label the peptides with tandem mass tags (TMT) for quantitative proteomics.

-

LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Identify proteins that show a significant thermal shift in the compound-treated samples compared to the vehicle control. These are the primary target candidates.

Affinity-Based Target Identification: Kinobeads Competition Binding

Given that a significant portion of anti-cancer drugs target protein kinases, a chemoproteomic approach using kinobeads is a highly relevant strategy.[12][13][14][15][16][17][18][19] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, which can capture a large fraction of the cellular kinome.[16][18]

Causality Behind Experimental Choice: This method is ideal for identifying kinase targets. By performing a competition experiment, we can determine which kinases the compound of interest binds to and displaces from the beads.[16][19] This provides both target identity and a measure of binding affinity.

Experimental Workflow: Kinobeads Competition Binding

Caption: Kinobeads Competition Binding Workflow.

Detailed Protocol: Kinobeads Pulldown and Quantitative MS

-

Lysate Preparation: Prepare a native cell lysate from a sensitive cell line.

-

Competition Binding: Aliquot the lysate and incubate with increasing concentrations of this compound (e.g., 0.1 µM to 50 µM) or DMSO for 1 hour.

-

Kinobeads Pulldown: Add the kinobeads slurry to each lysate and incubate to allow kinases not bound to the free compound to bind to the beads.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.

-

Sample Preparation and MS Analysis: Digest the eluted proteins and analyze by label-free quantitative mass spectrometry.

-

Data Analysis: Identify kinases whose abundance on the beads is significantly reduced in a dose-dependent manner by the free compound. These are the specific kinase targets.

Part 3: Target Validation and Pathway Analysis

Once high-confidence target candidates are identified, the next step is to validate these interactions and understand their functional consequences on cellular signaling pathways.

Orthogonal Validation of Target Engagement

It is crucial to validate the findings from the initial unbiased screens using an independent method.

Recommended Technique: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that relies on the principle that ligand binding can protect a target protein from proteolysis.[20][21]

Experimental Protocol: DARTS

-

Cell Lysate Preparation: Prepare a cell lysate.

-

Compound Incubation: Incubate the lysate with this compound or DMSO.

-

Protease Treatment: Add a protease (e.g., pronase) to the lysates and incubate for a specific time.

-

Analysis: Stop the digestion and analyze the samples by Western blot using an antibody specific to the putative target protein identified in the primary screens.

-

Interpretation: Increased stability (i.e., less degradation) of the target protein in the presence of the compound confirms a direct binding interaction.

Elucidating Downstream Signaling Effects: Phosphoproteomics

If the identified target is a kinase, it is essential to investigate how the compound's binding affects its activity and downstream signaling pathways. Quantitative phosphoproteomics is the state-of-the-art technique for this purpose.[12][13][14][15][22]

Causality Behind Experimental Choice: Kinases function by phosphorylating substrate proteins. By quantifying changes in the phosphoproteome upon compound treatment, we can map the signaling pathways that are modulated, providing a functional readout of target inhibition.[12][22]

Experimental Workflow: Quantitative Phosphoproteomics

Caption: Quantitative Phosphoproteomics Workflow.

Detailed Protocol: SILAC-based Quantitative Phosphoproteomics

-

SILAC Labeling: Culture cells in "heavy" (¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) and "light" (normal isotopes) media.

-

Treatment: Treat the "heavy" labeled cells with the compound and "light" labeled cells with DMSO.

-

Lysis and Protein Digestion: Combine equal amounts of protein from both cell populations, and perform a tryptic digest.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂) beads.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

-

Data Analysis: Quantify the relative abundance of phosphopeptides. Sites that show a significant decrease in phosphorylation in the compound-treated sample are likely downstream of the inhibited kinase. Use bioinformatics tools to map these changes to specific signaling pathways and to predict the upstream kinases.

Part 4: Linking Target to Phenotype

The final and most critical step is to establish a causal link between the validated molecular target and the observed cellular phenotype (e.g., decreased cell viability).

Experimental Approaches:

-

Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the identified target protein in the sensitive cancer cell line. If the depletion of the target phenocopies the effect of the compound (e.g., reduces cell proliferation), this provides strong evidence that the compound's anti-proliferative activity is mediated through this target.

-

Overexpression of a Drug-Resistant Mutant: If a specific binding site on the target is known or can be predicted, introduce a mutation in that site that is expected to abrogate compound binding. Overexpress this mutant in the sensitive cells. If the cells become resistant to the compound, it confirms that the compound's effect is on-target.

By systematically following this multi-faceted approach, researchers can confidently identify the molecular target of this compound, validate this interaction, and elucidate the downstream signaling pathways that are responsible for its biological activity. This comprehensive understanding is the cornerstone of modern, targeted drug development.

References

- Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. PubMed.

- Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.

- Target Identification and Valid

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evalu

- Biological activity of oxadiazole and thiadiazole deriv

- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry.

- Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics.

- Target Identification and Valid

- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl

- Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantit

- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Biological activity of oxadiazole and thiadiazole deriv

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for ST

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.

- Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. NIH.

- Synthesis of 1,2,4‐triazole and 1,3,4‐oxadiazole derivatives as inhibitors for ST

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.

- High-Throughput Cellular Thermal Shift Assay (CETSA)

- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PubMed Central.

- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.

- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.

- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central.

- Protocol for LDS-1159 Competition binding assays were developed, validated and performed as described in Fabian, et al. 2005, Na.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. MDPI.

- This compound. Santa Cruz Biotechnology.

- 5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole. ChemScene.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.

- Anti-Cancer Activity of Deriv

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.

Sources

- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Biological activity of oxadiazole and thiadiazole derivatives | Semantic Scholar [semanticscholar.org]

- 5. ijper.org [ijper.org]

- 6. iris.unipa.it [iris.unipa.it]

- 7. mdpi.com [mdpi.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. annualreviews.org [annualreviews.org]

- 11. news-medical.net [news-medical.net]

- 12. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]

- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 19. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico docking studies of 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to In Silico Docking Studies of 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its bioisosteric properties and a wide spectrum of biological activities, making it a privileged structure in drug discovery.[1][2] This guide presents a comprehensive, in-depth technical workflow for conducting in silico molecular docking studies on a novel derivative, this compound. As computational methods are now integral to accelerating drug development, this document serves as a practical manual for researchers and drug development professionals.[3][4] We will navigate the entire pipeline, from initial target identification for a novel compound to rigorous protocol validation, execution of the docking simulation, and detailed analysis of the results. The methodologies described herein are grounded in established scientific principles to ensure accuracy, reproducibility, and meaningful interpretation of computational predictions, thereby bridging the gap between computational hypothesis and experimental validation.

Part 1: The Foundational Stage: Pre-Docking Preparations

The success of any molecular docking experiment is fundamentally dependent on the meticulous preparation of both the biological target (receptor) and the small molecule (ligand). This initial phase establishes the structural and chemical accuracy required for a meaningful simulation.

Target Identification: Charting a Course for a Novel Compound

For a novel compound like this compound, the primary challenge is identifying a biologically relevant protein target. Without prior experimental data, a rational, multi-pronged approach is required.

Causality Behind Target Selection: The goal is to generate a high-confidence hypothesis of the compound's mechanism of action. This is achieved by leveraging existing biochemical data of structurally or chemically similar molecules. The 1,2,4-oxadiazole class is frequently associated with anti-inflammatory and anticancer activities.[1][5][6] For instance, various oxadiazole derivatives have been investigated as inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[7] Therefore, for the purpose of this guide, we will select Human Cyclooxygenase-2 (COX-2) as our protein target. We will use the crystal structure with PDB ID: 6BL4 for our study.[7]

Alternative Target Identification Strategies:

-

Ligand-Based Virtual Screening (LBVS): This method involves screening databases for compounds structurally similar to our query molecule to identify their known targets.[8][9]

-

Reverse Docking/Target Fishing Servers: Web-based tools like PharmMapper or TarFishDock can predict potential protein targets by docking the query ligand against a library of protein structures.[10]

Caption: A high-level overview of the complete in silico drug discovery pipeline.

Step-by-Step Protocol: Receptor Preparation

The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately suitable for docking. It must be "cleaned" to ensure it accurately represents the physiological conditions of the binding site.[11][12][13]

Protocol 1: Preparing the COX-2 Receptor (PDB: 6BL4)

-

Obtain the Structure: Download the PDB file for 6BL4 from the RCSB PDB database.

-

Isolate the Protein: The 6BL4 entry contains multiple components. Using visualization software like UCSF Chimera or Discovery Studio, delete all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.

-

Rationale: Water molecules can interfere with ligand binding unless they are known to be structurally conserved and critical for mediating interactions. Removing the original ligand clears the binding site for our new compound.[13]

-

-

Add Hydrogens: PDB files typically lack hydrogen atoms. Add hydrogens, specifying a physiological pH of 7.4. This is critical for correctly modeling the protonation states of acidic and basic residues like Asp, Glu, Lys, and His.

-

Rationale: Correct protonation is essential for defining the hydrogen bond donor-acceptor network, a primary driver of molecular recognition.[14]

-

-

Assign Atomic Charges: Compute and assign partial atomic charges to the protein. For this, the Kollman charging method is a widely accepted standard.

-

Rationale: The docking algorithm's scoring function uses these charges to calculate electrostatic interactions between the protein and the ligand.[14]

-

-

Finalize and Save: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format contains the atomic coordinates, partial charges (Q), and atom types (T).[15]

Caption: Step-by-step workflow for preparing a protein receptor for docking.

Step-by-Step Protocol: Ligand Preparation

The ligand, this compound, must be converted into a three-dimensional, energetically favorable conformation with correct chemical properties.[16][17]

Protocol 2: Preparing the Oxadiazole Ligand

-

Generate 2D Structure: Draw the molecule using a chemical drawing tool like MarvinSketch or ChemDraw and save it in a common format (e.g., MOL or SDF).

-

Convert to 3D: Use the software's built-in functionality to generate a 3D structure from the 2D representation.

-

Perform Energy Minimization: This is a crucial step to obtain a low-energy, geometrically realistic conformation. Use a standard force field like MMFF94.

-

Rationale: Docking algorithms explore rotational freedom but often start from a single input conformation. Starting from an energetically strained structure can lead to inaccurate results.[13]

-

-

Assign Partial Charges: Calculate and assign partial charges. The Gasteiger charge calculation method is commonly used for small molecules.

-

Define Rotatable Bonds: Identify and define the bonds that can rotate freely. The docking program will explore different conformations (torsions) around these bonds.

-

Rationale: This defines the conformational flexibility of the ligand, allowing it to adapt its shape to fit the binding pocket.[18]

-

-

Finalize and Save: Save the prepared ligand in the PDBQT file format.